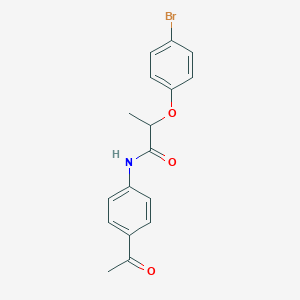
N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide
説明
N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide, also known as ABPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide is a small molecule that covalently binds to the active site of enzymes, allowing for the identification and characterization of enzyme activity. The covalent bond formed between this compound and the enzyme is irreversible, making it a valuable tool for studying enzyme activity in complex biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have effects on various biochemical and physiological processes, including inflammation, cancer, and neurodegeneration. Inflammation studies have shown that this compound can be used to identify and characterize the activity of enzymes involved in the inflammatory response. Cancer studies have shown that this compound can be used to identify and characterize the activity of enzymes involved in cancer cell proliferation and survival. Neurodegeneration studies have shown that this compound can be used to identify and characterize the activity of enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide has several advantages for use in lab experiments, including its ability to identify and characterize enzyme activity in complex biological systems and its irreversible covalent bond with enzymes. However, this compound also has limitations, including its potential for off-target binding and its inability to differentiate between active and inactive enzymes.
将来の方向性
There are several future directions for the use of N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide in scientific research, including the development of new this compound derivatives with improved specificity and the application of this compound in the study of enzyme activity in live cells and tissues. Additionally, this compound could be used in the development of new drugs targeting specific enzymes involved in disease processes.
科学的研究の応用
N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide has been used in various scientific research applications, including proteomics, drug discovery, and chemical biology. Proteomics studies have utilized this compound to identify and characterize enzyme activity in complex biological systems. This compound has also been used in drug discovery as a tool to screen potential drug candidates and identify their target proteins. Additionally, this compound has been used in chemical biology to study protein-ligand interactions and enzyme kinetics.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-11(20)13-3-7-15(8-4-13)19-17(21)12(2)22-16-9-5-14(18)6-10-16/h3-10,12H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPXBEVIPVLPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(4-methylphenyl)thio]acetyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4110820.png)

![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)


![4-(4-benzoyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4110855.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110860.png)

![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)
![ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4110895.png)
![2-(4-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4110902.png)
![3-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B4110910.png)
![4-{[(3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4110916.png)

